Biological Activity and Targets of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid
Biological Activity and Targets of 2-Cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid
The following technical guide provides an in-depth analysis of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic Acid , a lipophilic derivative of the classical metabolic inhibitor
Technical Guide for Metabolic Research & Drug Development
Executive Summary
2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid (also known as
While CHC is the standard reference for inhibiting lactate transport, its utility is sometimes limited by its relatively high polarity and rapid efflux. The introduction of the isopropyl group at the para-position of the phenyl ring significantly enhances the molecule's lipophilicity (LogP), improving membrane permeability and altering its binding kinetics within the hydrophobic pockets of its primary targets: Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC) .
This compound serves as a critical chemical probe for dissecting the Warburg Effect in oncology, blocking lactate efflux in highly glycolytic tumors, and uncoupling mitochondrial respiration by starving the TCA cycle of pyruvate.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Detail |
| IUPAC Name | (2E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Core Scaffold | |
| Key Substituent | 4-Isopropyl (Propan-2-yl) group (Hydrophobic) |
| Solubility | Soluble in DMSO (>20 mM), Ethanol; Poorly soluble in water |
| Primary Utility | Metabolic Inhibition (MCT1, MPC) |
Structural Visualization
The following diagram illustrates the core pharmacophore. The cyano and carboxylic acid groups are essential for hydrogen bonding and ionic interaction with the transporter's arginine residues, while the 4-isopropyl group creates a hydrophobic anchor.
Figure 1: Pharmacophore dissection of 2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid showing key functional groups required for transporter inhibition.
Biological Targets & Mechanism of Action
Primary Target: Monocarboxylate Transporters (MCTs)
The primary biological activity of this compound is the inhibition of the SLC16A family of transporters, specifically MCT1 (SLC16A1) and MCT4 (SLC16A3) .
-
Physiological Role: MCTs facilitate the proton-linked transport of monocarboxylates (L-lactate, pyruvate, ketone bodies) across the plasma membrane.
-
Mechanism of Inhibition:
-
Competitive Inhibition: The molecule mimics the substrate (lactate/pyruvate). The carboxylate head group interacts with the conserved Arginine 143 (in MCT1) residue in the transmembrane channel.
-
Steric Blockade: The bulky 4-isopropyl group occupies the hydrophobic pocket adjacent to the substrate binding site, preventing the conformational change required for substrate translocation (alternating access model).
-
Effect: Prevents lactate efflux in glycolytic cells (leading to intracellular acidification and apoptosis) and prevents lactate uptake in oxidative cells (metabolic starvation).
-
Secondary Target: Mitochondrial Pyruvate Carrier (MPC)
Similar to CHC, the isopropyl derivative inhibits the MPC complex (MPC1/MPC2 heterodimer) located on the inner mitochondrial membrane.
-
Effect: Blocks the entry of cytosolic pyruvate into the mitochondrial matrix.
-
Metabolic Consequence: Forces cells to rely on glutaminolysis or fatty acid oxidation for TCA cycle anaplerosis, effectively shutting down glucose-driven oxidative phosphorylation.
Biological Activity & Signaling Pathways[6][7]
The compound acts as a "metabolic brake," specifically targeting the Warburg Effect phenotype common in oncology.
Pathway Visualization: Metabolic Blockade
Figure 2: Mechanism of action showing dual blockade of Lactate Efflux (MCT) and Mitochondrial Pyruvate Entry (MPC).[1][2][3]
Experimental Protocols
Self-Validating In Vitro Lactate Transport Assay
This protocol measures the efficacy of the compound in inhibiting lactate uptake in MCT1-expressing cells (e.g., erythrocytes or tumor cell lines).
Reagents:
-
L-[
]Lactate (Radioactive tracer) or pH-sensitive dye (BCECF-AM). -
Stop Solution: Ice-cold Phloretin (100
M) in PBS (Phloretin is a rapid stop-agent for MCTs). -
Inhibitor Stock: 100 mM in DMSO.
Protocol Steps:
-
Cell Preparation: Wash cells (
cells/mL) 3x in lactate-free Krebs-Ringer buffer (pH 7.4). -
Pre-incubation: Incubate cells with the inhibitor (0.1
M – 100 M titration) for 10 minutes at 37°C.-
Control: DMSO vehicle only.
-
-
Uptake Initiation: Add L-[
]Lactate (final conc. 1 M) to the suspension. -
Kinetic Window: Incubate for exactly 60 seconds . (Note: Initial rate conditions are critical; exceeding 60s risks equilibration).
-
Termination: Rapidly add 1 mL ice-cold Stop Solution.
-
Separation: Centrifuge immediately (10,000 x g, 30s) or filter through GF/C filters.
-
Quantification: Lyse pellet and measure CPM via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Mitochondrial Respiration Stress Test (Seahorse Assay)
To validate MPC inhibition, observe the shift in Oxygen Consumption Rate (OCR).
-
Seed Cells: Monolayer culture in XF microplate.
-
Basal Measure: Record baseline OCR.
-
Injection A: Inject Inhibitor (10-50
M).-
Expected Result: Immediate drop in OCR if pyruvate is the sole fuel source.
-
-
Validation: Permeabilize cells and add Pyruvate vs. Succinate.
-
Logic: The inhibitor should block Pyruvate-driven respiration but not Succinate-driven respiration (which bypasses MPC and enters at Complex II).
-
Comparison: Isopropyl-CHC vs. Standard CHC
| Feature | 4-Isopropyl Analog | |
| Lipophilicity | Low (Polar OH group) | High (Hydrophobic Isopropyl) |
| Cell Permeability | Moderate (requires high conc.) | High (Rapid intracellular access) |
| MALDI Matrix | Yes (Excellent proton donor) | No (Lacks phenolic OH) |
| MCT Potency | Expected | |
| Primary Use | Mass Spec Matrix; General MCT block | Specific Metabolic Probe |
Critical Note for Researchers: Do not use the isopropyl derivative as a matrix for MALDI-TOF mass spectrometry. The removal of the 4-hydroxyl group eliminates the resonance-assisted proton transfer capability required for matrix ionization.
References
-
Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[2] Kinetics and specificity for substrates and inhibitors.[2] Biochemical Journal, 148(1), 85–96.[2] Link
- Establishes the -cyanocinnamate scaffold as the defining inhibitor of pyruv
-
Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523-530. Link
- Provides context on modern MCT inhibitors and binding sites relative to cinnamic acid deriv
-
PubChem Compound Summary. (2E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoic acid. CID 71312525. Link
-
Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727-732. Link
